![molecular formula C18H17N5O2S B4512004 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4512004.png)
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and then further chemical transformations. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared through a detailed synthetic route involving esterification, hydrazide formation, and subsequent reactions to achieve the target compounds. These compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating a complex and precise synthesis process (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods. For example, the crystal structures of some related (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the molecular configuration and comparison with related structures, which is crucial for understanding the compound's chemical behavior and interaction potential (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of similar compounds can be diverse, leading to various derivatives with potentially different biological activities. For example, the treatment of certain acetamides with sodium ethoxide induced cyclization, forming new compounds with unexpected properties and yields. This indicates the compound's ability to undergo significant transformations under specific conditions, leading to novel structures with unique properties (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are critical for their application in various fields. While specific data on the compound might not be available, related compounds have demonstrated variable solubility and stability profiles, affecting their handling and formulation for further studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and interaction with biological targets, are central to understanding the compound's utility in research and development. For instance, the synthesis and evaluation of acetamide derivatives have shown significant activity against selected microbial species, indicating the compound's potential for further biological application (Gul et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(10-23-17(25)9-13-3-1-2-4-14(13)22-23)21-18-20-15(11-26-18)12-5-7-19-8-6-12/h5-9,11H,1-4,10H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHMJTYQVEFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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